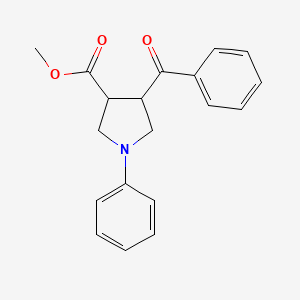![molecular formula C24H17F3N2O2 B3141041 4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 478067-36-6](/img/structure/B3141041.png)
4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Overview
Description
Trifluoromethylphenyl compounds are often used in the pharmaceutical industry due to their unique physicochemical properties . They are typically characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . These derivatives are synthesized and characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds is typically analyzed using techniques such as 1H-NMR and 13C-NMR . The presence of the trifluoromethyl group (-CF3) and the phenyl ring are key features of these compounds .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-16-10-12-19(13-11-16)30-21-15-22(29-23(28-21)17-6-3-2-4-7-17)31-20-9-5-8-18(14-20)24(25,26)27/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQIVBCRWFOUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)
![Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate](/img/structure/B3140989.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B3140996.png)
![5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3141003.png)
![N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide](/img/structure/B3141013.png)
![2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone](/img/structure/B3141016.png)
![(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone](/img/structure/B3141020.png)

![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid](/img/structure/B3141054.png)
![N-[(Z)-(2-methylphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141062.png)